CYP450 Inhibition Selectivity: Hydroxy Dabrafenib vs. Carboxy- and Desmethyl-Dabrafenib
Hydroxy dabrafenib exhibits a distinct CYP inhibition spectrum critical for DDI risk assessment. It inhibits CYP1A2 (IC50 83 µM), CYP2C9 (IC50 29 µM), and CYP3A4/midazolam (IC50 44 µM) in human liver microsomes [1]. By contrast, carboxy-dabrafenib shows no inhibition of any P450 isoform tested, while desmethyl-dabrafenib inhibits a broader panel (CYP2B6 IC50 78 µM, CYP2C8 IC50 47 µM, CYP2C9 IC50 6.3 µM, CYP2C19 IC50 36 µM, CYP3A4 IC50 17-28 µM) [1]. This differential profile means that only hydroxy dabrafenib can serve as the specific probe for CYP1A2-mediated interactions among the dabrafenib metabolites.
| Evidence Dimension | CYP450 enzyme inhibition potency (IC50, µM) |
|---|---|
| Target Compound Data | CYP1A2: 83 µM; CYP2C9: 29 µM; CYP3A4 (midazolam): 44 µM |
| Comparator Or Baseline | Carboxy-dabrafenib: No inhibition of any CYP tested; Desmethyl-dabrafenib: CYP2B6 78 µM, CYP2C8 47 µM, CYP2C9 6.3 µM, CYP2C19 36 µM, CYP3A4 17-28 µM |
| Quantified Difference | Hydroxy dabrafenib uniquely inhibits CYP1A2 (83 µM); carboxy-dabrafenib shows IC50 >100 µM for all isoforms (no inhibition); desmethyl-dabrafenib shows 4.6-fold more potent CYP2C9 inhibition (6.3 vs 29 µM) |
| Conditions | Human liver microsomes; recombinant human CYP enzymes; isoform-selective probe substrates |
Why This Matters
Selecting the correct metabolite standard ensures accurate in vitro-to-in vivo extrapolation of CYP-mediated DDI risk, a regulatory requirement for ANDA submissions.
- [1] Lawrence SK, et al. The metabolic drug-drug interaction profile of Dabrafenib: in vitro investigations and quantitative extrapolation of the P450-mediated DDI risk. Drug Metab Dispos. 2014 Jul;42(7):1180-90. doi: 10.1124/dmd.114.057778. PMID: 24748562. View Source
